Azoxymethane

Description

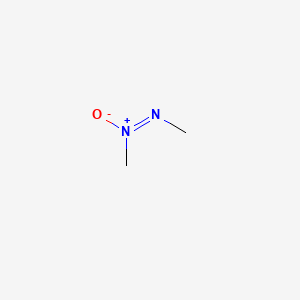

Structure

3D Structure

Properties

IUPAC Name |

methyl-methylimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKHGXRMXWHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=[N+](C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020124, DTXSID70860350 | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methyl-ONN-azoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxymethane is a clear oily liquid. (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25843-45-2, 54168-20-6 | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methylazoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Early Studies of Azoxymethane Carcinogenicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azoxymethane (AOM), a potent and organ-specific carcinogen, has been a cornerstone in the study of colorectal cancer (CRC) for decades. Its discovery, along with its metabolic precursor 1,2-dimethylhydrazine (DMH), provided researchers with a highly reliable and reproducible method for inducing colon tumors in rodents that closely mimic the pathological progression of human sporadic CRC.[1][2] These chemical models have been instrumental in dissecting the molecular mechanisms of carcinogenesis, from initiation and promotion to invasion, and serve as a critical platform for evaluating novel chemopreventive and therapeutic agents. This guide provides an in-depth review of the foundational studies on AOM's carcinogenicity, focusing on its metabolic activation, early experimental protocols, quantitative outcomes, and the mechanistic insights that were established.

Metabolic Activation: The Pathway to Carcinogenicity

AOM is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1] Early studies elucidated a critical enzymatic pathway, primarily occurring in the liver, that converts AOM into a highly reactive DNA-methylating agent.

The process begins with the hydroxylation of AOM by cytochrome P450 enzymes, particularly the CYP2E1 isoform, to produce the unstable intermediate, methylazoxymethanol (MAM).[3][4][5] MAM is then transported to the colon, where it can spontaneously or enzymatically decompose to form a highly reactive methyldiazonium ion. This ion is the ultimate carcinogen, readily transferring a methyl group to nucleophilic sites in cellular macromolecules, most critically, to DNA.[3] The formation of O⁶-methylguanine (O⁶-mG) adducts in DNA is considered the most mutagenic lesion, leading to G:C to A:T transition mutations during DNA replication, a hallmark of AOM-induced tumors.[1][6]

Foundational Experimental Protocols

Early investigations established robust protocols for inducing colon neoplasia with AOM, which, with minor variations, are still widely used. These protocols standardized the animal models, carcinogen administration, and methods for assessing outcomes.

3.1 Animal Models The most commonly used animals in early AOM studies were inbred rat strains, particularly Fischer 344 (F344) and Sprague-Dawley rats, due to their high susceptibility to colon carcinogenesis.[7][8] Various mouse strains were also investigated, revealing significant differences in susceptibility.[9] Strains like A/J and Balb/c were found to be highly susceptible, while others like C57BL/6 were more resistant.[10][11] This strain-dependent variation highlighted the influence of genetic background on cancer development.[2][9]

3.2 Carcinogen Administration The standard procedure involves administering AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[12][13] Subcutaneous administration was often reported as the most effective route for colon tumorigenesis.[1][14]

-

Dosage: Doses typically range from 7 to 20 mg/kg body weight.[8][13][15]

-

Regimen: A common regimen consists of one injection per week for a period of 2 to 8 weeks.[10][12][13]

3.3 Endpoint Analysis The carcinogenic effects of AOM are assessed after a latent period, typically ranging from 16 to 40 weeks post-initiation. Key endpoints include:

-

Aberrant Crypt Foci (ACF): These are the earliest identifiable preneoplastic lesions in the colon and serve as a short-term surrogate biomarker for colon cancer risk.[14][16] They can be visualized by staining the colonic mucosa with methylene blue.

-

Tumor Incidence and Multiplicity: At the end of the study, animals are euthanized, and the colons are examined for macroscopic tumors. The incidence (% of animals with tumors) and multiplicity (average number of tumors per animal) are recorded.

-

Histopathology: Tumors are histologically classified as adenomas or adenocarcinomas to determine the stage of malignancy.[10]

Quantitative Data from Foundational Studies

The following tables summarize quantitative data from key studies, illustrating the efficacy of AOM in inducing colon tumors across different rodent strains and dosing regimens.

Table 1: Summary of AOM Carcinogenicity in Rats

| Study Reference | Rat Strain | AOM Dose & Regimen | Target Organ(s) | Tumor Incidence (%) | Tumor Multiplicity (Avg. Tumors/Rat) |

|---|---|---|---|---|---|

| Reddy et al. (1975)[7] | Fischer 344 (Female) | 10 mg/kg, intrarectal, weekly x 10 | Colon | Not specified | 5.2 |

| Tanaka et al. (1995)[8] | F344 (Male) | 20 mg/kg, s.c., weekly x 2 | Large Intestine | 72% (Adenocarcinoma) | 0.76 |

| Generic Protocol[12][13] | Wistar / Sprague-Dawley (Male) | 15 mg/kg, s.c. or i.p., weekly x 2 | Colon | High | Not specified |

Table 2: Summary of AOM Carcinogenicity in Mice

| Study Reference | Mouse Strain | AOM Dose & Regimen | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (Avg. Tumors/Mouse) |

|---|---|---|---|---|---|

| Papanikolaou et al. (2003)[11] | FVB/N (Male) | 10 mg/kg, i.p., weekly x 4 | Distal Colon | 100% | 3.6 |

| Papanikolaou et al. (2003)[11] | A/J (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | 100% | 9.2 |

| Papanikolaou et al. (2003)[11] | Balb/cJ (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | Not specified | 1.0 |

| Whetstone et al. (2016) cited in[10] | Balb/c (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | 63% (Adenoma), 21% (Adenocarcinoma) | Not specified |

Mechanistic Insights: From DNA Damage to Cancer

Early studies established a logical progression of carcinogenesis driven by AOM. The model aligns with the multi-step theory of cancer development, beginning with initiation triggered by genetic mutations and followed by the promotion and progression of neoplastic cells.

-

Initiation: The AOM metabolite, methyldiazonium ion, methylates DNA, forming O⁶-mG adducts. This damage, if not repaired, leads to G>A mutations in critical genes during cell division.[6]

-

Promotion: These mutations provide a selective growth advantage. Mutations in genes like K-ras and those in the β-catenin pathway are frequently observed.[3][6] For instance, AOM can cause mutations in β-catenin that prevent its degradation, leading to its accumulation and subsequent activation of proliferative signaling pathways.[6]

-

Progression: This process leads to the formation of histologically identifiable lesions. The sequence begins with the appearance of ACF, which can progress to form benign adenomas and ultimately develop into malignant adenocarcinomas.[6][16]

Conclusion

The early, systematic investigation of this compound's carcinogenic properties was a pivotal achievement in cancer research. These foundational studies not only established AOM as a specific and potent colon carcinogen but also provided a robust and highly relevant preclinical model that mirrors many key aspects of human colorectal cancer. The detailed protocols, quantitative data, and mechanistic insights derived from this early work have enabled countless subsequent studies into CRC genetics, signaling pathways, and the efficacy of novel chemopreventive strategies. The AOM model remains an indispensable tool for researchers and drug development professionals dedicated to combating colorectal cancer.

References

- 1. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Azoxymethane (AOM): A Technical Guide to its Application in Colon Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxymethane (AOM) is a potent and widely utilized chemical carcinogen for inducing colon cancer in preclinical animal models. Its robust and reproducible ability to specifically target the colon makes it an invaluable tool for investigating the molecular pathogenesis of colorectal cancer (CRC), identifying novel therapeutic targets, and evaluating the efficacy of chemopreventive and therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies associated with the use of AOM in colon cancer research, with a focus on its mechanism of action, experimental protocols, and the key signaling pathways involved.

Mechanism of Action

AOM is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, to its active metabolite, methylazoxymethanol (MAM).[1][2][3] MAM is then further metabolized to a highly reactive electrophile, the methyldiazonium ion, which can methylate cellular macromolecules, including DNA.[1] This process leads to the formation of DNA adducts, most notably O6-methylguanine (O6-MeG), which if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[1][4][5] These mutations can activate oncogenes and inactivate tumor suppressor genes, thereby initiating the process of carcinogenesis.[1]

The histopathological progression of AOM-induced colon cancer in rodents closely mimics that of human sporadic CRC, starting from the formation of aberrant crypt foci (ACF), which are putative preneoplastic lesions, and progressing to adenomas and ultimately adenocarcinomas.[1][6][7]

Key Signaling Pathways Implicated in AOM-Induced Colon Cancer

Several critical signaling pathways are commonly dysregulated in AOM-induced colon cancer, mirroring the molecular landscape of human CRC.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a central player in both normal intestinal homeostasis and colorectal carcinogenesis.[8][9] In the context of AOM-induced cancer, mutations in key components of this pathway, particularly in β-catenin itself, are frequently observed.[1][8] AOM can induce mutations in the codons of β-catenin that are targets for phosphorylation by GSK-3β, leading to its stabilization and accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[1][10][11]

K-ras/MAPK Pathway

The K-ras proto-oncogene is another frequent target of AOM-induced mutagenesis.[1][2] Activating mutations in K-ras lead to the constitutive activation of its downstream signaling cascades, including the Raf/MEK/ERK (MAPK) pathway.[2] This sustained signaling promotes cell proliferation, survival, and differentiation, contributing to tumor development.[1]

Oxidative Stress and Inflammation

AOM administration induces a state of oxidative stress in the colonic mucosa, characterized by the depletion of glutathione (GSH) and an increase in reactive oxygen species (ROS).[12] This oxidative environment can contribute to DNA damage and promote carcinogenesis.[12] In the widely used AOM/DSS model, AOM acts as the initiator, while dextran sodium sulfate (DSS) serves as a potent inflammatory agent, inducing a chronic colitis that promotes tumor development.[13][14][15] This model is particularly relevant for studying colitis-associated cancer (CAC). The inflammatory microenvironment, rich in pro-inflammatory cytokines like IL-6 and TNF-α, further fuels cell proliferation and tumor progression.[16]

Experimental Protocols

AOM-Induced Sporadic Colon Cancer Model

This model is suitable for studying the initiation and progression of sporadic colon cancer.

Methodology:

-

Animal Model: Male F344 rats or susceptible mouse strains (e.g., A/J) are commonly used.[6][17][18]

-

AOM Preparation: Dissolve AOM in sterile saline to the desired concentration (e.g., 1 mg/mL).[19] Handle AOM with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[20][21][22]

-

AOM Administration: Administer AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injections. A typical dosing regimen for rats is 15 mg/kg body weight once a week for two weeks.[23][24] For mice, a regimen of 10 mg/kg body weight once a week for 6-8 weeks is often employed.[17][25]

-

Monitoring: Monitor the animals regularly for clinical signs of toxicity and body weight changes.

-

Termination and Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 20-40 weeks after the last AOM injection). Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.

-

Tumor Assessment: Count the number of tumors, measure their size with calipers, and record their location. A portion of the tumor and adjacent normal tissue should be fixed in 10% neutral buffered formalin for histopathological analysis and another portion snap-frozen in liquid nitrogen for molecular analyses.

AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model

This model is ideal for investigating the interplay between inflammation and colon carcinogenesis.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used for this model.[26]

-

AOM Administration: On day 0, administer a single i.p. injection of AOM at a dose of 10 mg/kg body weight.[15][19]

-

DSS Administration: After a recovery period of 5-7 days, provide DSS (molecular weight 36-50 kDa) in the drinking water.[19] A typical protocol involves three cycles of DSS administration. Each cycle consists of 5-7 days of 2-3% DSS followed by 10-14 days of regular drinking water.[15][19] The concentration of DSS may need to be optimized based on the mouse strain and specific laboratory conditions.[27]

-

Monitoring: Closely monitor the mice for weight loss, diarrhea, and rectal bleeding, which are indicative of colitis severity. The Disease Activity Index (DAI) can be used for quantitative assessment.

-

Termination and Tissue Collection: Euthanize the mice at the end of the experiment (typically 10-16 weeks after AOM injection).[19] Process the colons as described in the sporadic model protocol.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data generated from AOM-induced colon cancer studies.

Table 1: Tumor Incidence and Multiplicity

| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (Tumors/animal) | Reference |

| AOM alone (Rats) | 72% | 0.76 ± 0.51 | [28] |

| AOM + Aspirin (200 ppm) | Significantly reduced | Significantly reduced | [24] |

| AOM + Aspirin (400 ppm) | Significantly reduced | Significantly reduced | [24] |

| AOM/DSS (A/J mice) | 100% | 30-56 | [29] |

| AOM/DSS (C57BL/6 mice) | 100% | 2-19 | [29] |

Table 2: Histopathological Findings

| Lesion Type | Description | Reference |

| Aberrant Crypt Foci (ACF) | Preneoplastic lesions characterized by enlarged, darker-staining crypts. | [1][17] |

| Adenoma | Benign tumors with dysplastic epithelium, often pedunculated. | [6][30] |

| Adenocarcinoma | Malignant tumors invading the submucosa or beyond, can be well-differentiated to poorly differentiated. | [6][7] |

| Mucinous Adenocarcinoma | A subtype of adenocarcinoma characterized by abundant extracellular mucin. | [6] |

Safety and Handling of this compound

AOM is a potent carcinogen and teratogen and must be handled with extreme care.[20][21]

Core Safety Requirements:

-

Engineering Controls: All work with AOM, including preparation and administration, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[21][31]

-

Personal Protective Equipment (PPE): Mandatory PPE includes a chemotherapy gown, double nitrile gloves, safety glasses or goggles, and a face shield if there is a splash hazard.[21]

-

Waste Disposal: All AOM-contaminated materials, including syringes, tubes, and animal bedding (for at least 48 hours to 10 days post-injection), must be disposed of as hazardous chemical waste.[20][22][32]

-

Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.[31]

-

Animal Handling: Animals treated with AOM should be housed in designated areas with clear labeling. Cage changes and handling should be performed in a ventilated cabinet.[22]

Conclusion

This compound is a powerful and versatile tool in the field of colon cancer research. The AOM and AOM/DSS models provide robust and clinically relevant platforms to dissect the molecular mechanisms of colon carcinogenesis, understand the role of inflammation in tumor promotion, and evaluate novel preventive and therapeutic strategies. A thorough understanding of the experimental protocols, the underlying molecular pathways, and stringent adherence to safety procedures are paramount for the successful and safe application of this important research tool.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Initial levels of this compound-induced DNA methyl adducts are not predictive of tumor susceptibility in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative DNA adduct formation and induction of colonic aberrant crypt foci in mice exposed to 2-amino-9H-pyrido[2,3-b]indole, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]

- 15. scispace.com [scispace.com]

- 16. Frontiers | Albuca Bracteata Polysaccharides Attenuate AOM/DSS Induced Colon Tumorigenesis via Regulating Oxidative Stress, Inflammation and Gut Microbiota in Mice [frontiersin.org]

- 17. This compound-induced colon tumors and aberrant crypt foci in mice of different genetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 21. research.auburn.edu [research.auburn.edu]

- 22. en-safety.tau.ac.il [en-safety.tau.ac.il]

- 23. mdpi.com [mdpi.com]

- 24. academic.oup.com [academic.oup.com]

- 25. 2.3. Experimental Mouse Models [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 32. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

Unraveling Azoxymethane: A Technical Guide for Researchers

An in-depth examination of the core chemical, metabolic, and signaling properties of azoxymethane (AOM), a potent carcinogen widely utilized in preclinical colorectal cancer research. This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the fundamental characteristics of AOM, detailed experimental methodologies, and a visual representation of its molecular interactions.

Core Properties of this compound

This compound (AOM) is a clear, oily liquid with the chemical formula C₂H₆N₂O.[1] It is a well-established organotropic colon carcinogen, valued in research for its ability to reliably induce colon neoplasia in rodent models that closely mimics the progression of human sporadic colorectal cancer.[2] Following administration, AOM induces a pathogenic sequence from aberrant crypt foci (ACF) to adenoma and ultimately malignant adenocarcinoma.[2][3]

Physicochemical and Toxicological Data

A comprehensive summary of the quantitative properties of this compound is provided below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 74.08 g/mol | [4][5] |

| Appearance | Clear oily liquid | [1][] |

| Density | 0.991 - 0.994 g/mL at 25 °C | [1][5] |

| Boiling Point | 97-99 °C (207-210 °F) | [1][4][5] |

| Solubility | Soluble in water (≥100 mg/mL), ethanol, ether, and chloroform (200 mg/mL). | [1][5] |

| Storage Temperature | -20°C | [5] |

| LD50 (Subcutaneous, rat) | 27 mg/kg | [7] |

Metabolic Activation and Mechanism of Action

AOM itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects.[8] This process is primarily initiated in the liver by cytochrome P450 enzymes, particularly CYP2E1.[8][9][10]

The metabolic activation cascade proceeds as follows:

-

Hydroxylation: AOM is hydroxylated to form methylazoxymethanol (MAM).[8][10]

-

Decomposition: MAM is an unstable intermediate that subsequently decomposes.[8]

-

Formation of Methyldiazonium Ion: This decomposition yields a highly reactive methyldiazonium ion.[8]

-

DNA Alkylation: The methyldiazonium ion readily alkylates DNA bases, leading to the formation of DNA adducts.[8] The most significant of these adducts in terms of mutagenesis is O⁶-methylguanine (O⁶-mG), which can lead to G:C to A:T transition mutations if not repaired.[3][8][11]

This process of DNA damage is a critical initiating event in AOM-induced carcinogenesis.

Key Signaling Pathways in AOM-Induced Carcinogenesis

The genetic mutations resulting from AOM-induced DNA damage lead to the dysregulation of several critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. The most prominently affected pathways include the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK pathways.[3][9]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a central driver of colorectal cancer.[12] In the context of AOM-induced carcinogenesis, mutations often occur in the β-catenin gene itself, preventing its degradation by the GSK-3β-containing destruction complex.[3] This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[13][14]

PI3K/Akt and MAPK/ERK Pathways

Mutations in key oncogenes, such as K-ras, are also a frequent consequence of AOM-induced DNA damage.[3][9] Activated K-ras can trigger downstream signaling through both the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[15][16] Activation of PI3K leads to the activation of Akt, which in turn can inhibit apoptosis and promote cell cycle progression.[17][18]

-

MAPK/ERK Pathway: The MAPK/ERK cascade is a critical regulator of cell growth, differentiation, and survival.[9] Constitutive activation of this pathway due to K-ras mutations contributes to uncontrolled cell proliferation.

Experimental Protocols for AOM-Induced Colorectal Cancer

The AOM model is a cornerstone of preclinical colorectal cancer research. While various protocols exist, a common approach, particularly for studying colitis-associated cancer, involves the co-administration of AOM with dextran sulfate sodium (DSS), a chemical that induces colonic inflammation.[19][20][21]

AOM/DSS Murine Model for Colitis-Associated Cancer: A Representative Protocol

This protocol outlines a widely used method for inducing colitis-associated colorectal cancer in mice.[19][22]

Materials:

-

This compound (AOM) powder

-

Sterile water or saline

-

Dextran sulfate sodium (DSS)

Procedure:

-

AOM Preparation: Dissolve AOM powder in sterile water to a stock concentration of 10 mg/mL. Aliquot and store at -20°C. Caution: AOM is a potent carcinogen and neurotoxin; handle with appropriate personal protective equipment.[1][19]

-

AOM Administration (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.[19][24]

-

DSS Administration (Cycle 1): One week after AOM injection, replace the mice's drinking water with a 2.5% (w/v) DSS solution for 7 days.[19]

-

Recovery Period (Cycle 1): Following the 7-day DSS treatment, provide regular drinking water for 10-14 days.[19]

-

Subsequent DSS Cycles: Repeat the 7-day DSS administration followed by a 10-14 day recovery period for a total of three cycles.[19]

-

Monitoring: Monitor mice for weight loss, signs of colitis (e.g., bloody diarrhea), and general health throughout the experiment.

-

Termination and Tissue Collection: Mice are typically euthanized between 15 and 20 weeks after the initial AOM injection for tumor analysis.[19][24] The exact endpoint may vary depending on the specific research question.

This technical guide provides a foundational understanding of the core properties and applications of this compound in colorectal cancer research. The provided data, methodologies, and pathway diagrams are intended to serve as a valuable resource for the design and interpretation of preclinical studies in this field.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. アゾキシメタン 13.4 M, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Portrait of the PI3K/AKT pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cholesterol Promotes Colorectal Cancer Growth by Activating the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Modulation of Pi3K-Akt Pathway In Colorectal Cancer" by Maliha Nusrat [digitalcommons.library.tmc.edu]

- 19. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]

- 21. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications [mdpi.com]

- 24. researchgate.net [researchgate.net]

Azoxymethane Toxicity: A Technical Guide for Preclinical Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxymethane (AOM) is a potent carcinogenic agent widely utilized in preclinical research to induce colorectal cancer (CRC) in rodent models. Its reliable and specific induction of colonic neoplasms, which closely mimic the histopathological and molecular progression of human sporadic CRC, has established it as an invaluable tool for investigating carcinogenesis, evaluating chemopreventive agents, and testing novel therapeutic strategies. This technical guide provides an in-depth overview of AOM toxicity, focusing on its mechanism of action, detailed experimental protocols for tumor induction, and the key signaling pathways implicated in AOM-driven tumorigenesis. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized using diagrams to facilitate a comprehensive understanding of this widely used preclinical model.

Mechanism of this compound Toxicity and Carcinogenesis

This compound is a procarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects.[1][2] Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to its active metabolite, methylazoxymethanol (MAM).[1][2] MAM is a highly reactive alkylating agent that can methylate DNA, leading to the formation of O6-methylguanine adducts.[2] This DNA damage, if not repaired, results in G to A transition mutations during DNA replication, a critical initiating event in the carcinogenic process.[2]

The molecular pathogenesis of AOM-induced colorectal cancer involves the accumulation of genetic and epigenetic alterations that drive the transformation of normal colonic epithelium to malignant adenocarcinoma. This progression typically follows the aberrant crypt foci (ACF) to adenoma to carcinoma sequence observed in human CRC.[1][3] Key molecular events include mutations in oncogenes such as K-ras and tumor suppressor genes like β-catenin, leading to the dysregulation of critical cellular signaling pathways that control cell proliferation, differentiation, and apoptosis.[1][4]

Experimental Protocols for AOM-Induced Colorectal Cancer

The AOM model can be employed alone or in combination with an inflammatory agent like dextran sulfate sodium (DSS) to accelerate tumorigenesis, particularly for studying colitis-associated cancer. The choice of protocol, including AOM dosage, number of administrations, and mouse strain, significantly influences tumor incidence, multiplicity, and latency.

AOM-Alone Model

This model is suitable for studying sporadic CRC. It typically involves repeated administrations of AOM over several weeks.

Detailed Methodology:

-

Animal Model: Select an appropriate rodent strain. A/J and SWR/J mice are known to be susceptible, while AKR/J mice are resistant.[5][6] Male Fisher 344 rats are also commonly used.[7]

-

AOM Preparation: Dissolve AOM in sterile saline (0.9% NaCl) to the desired concentration (e.g., 1.25 mg/ml).[6] Prepare fresh dilutions and keep on ice. Handle AOM in a chemical fume hood with appropriate personal protective equipment due to its volatility and genotoxicity.[8]

-

Administration: Administer AOM via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6] A common dosage for mice is 10-15 mg/kg body weight, given once a week for 2-10 weeks.[9] For rats, a typical dose is 15 mg/kg body weight, administered once a week for two weeks.[7]

-

Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.

-

Termination and Tissue Collection: Euthanize animals at a predetermined endpoint (e.g., 16-36 weeks after the first injection).[9] Collect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally for macroscopic examination and tumor counting.

-

Analysis: Fix tissues in 10% neutral buffered formalin for histopathological analysis or snap-freeze in liquid nitrogen for molecular studies. Aberrant crypt foci can be visualized by staining the colon with methylene blue.[5]

AOM/DSS Model for Colitis-Associated Cancer

This model is characterized by a shorter latency period for tumor development compared to the AOM-alone model.[1]

Detailed Methodology:

-

Animal Model: Different mouse strains exhibit varying susceptibility. BALB/c mice are highly susceptible, while C57BL/6 mice show moderate susceptibility.[9][10]

-

AOM Induction: Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[9][11]

-

DSS Administration: One week after AOM injection, provide DSS (molecular weight 36,000-50,000) in the drinking water.[8][11] The concentration of DSS can range from 1% to 3%, and it is typically administered in cycles. A common protocol involves one week of DSS followed by two weeks of regular drinking water, repeated for three cycles.[8][11]

-

Monitoring: Closely monitor animals for weight loss, diarrhea, and rectal bleeding, which are signs of colitis.

-

Termination and Tissue Collection: Euthanize animals at the end of the study (e.g., 10-20 weeks after AOM injection).[1][12] Collect and process colonic tissue as described for the AOM-alone model.

Experimental Workflow for AOM/DSS Model

Caption: A representative timeline for the AOM/DSS-induced colitis-associated cancer model.

Quantitative Data on AOM-Induced Carcinogenesis

The following tables summarize quantitative data from various studies using AOM and AOM/DSS models, highlighting the impact of different experimental parameters on tumor development.

Table 1: Tumor Incidence and Multiplicity in AOM-Alone Models

| Animal Strain | AOM Dose and Schedule | Latency Period | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |

| Male BALB/c Mice | 10 mg/kg, i.p., once/week for 6 weeks | 30 weeks | 63% (adenomas), 21% (adenocarcinomas) | Not Reported | [9] |

| Male F344 Rats | 15 mg/kg, s.c., once/week for 2 weeks | 8-24 weeks | Not Reported (ACF study) | Not Reported (ACF study) | [7] |

| A/J Mice | 10 mg/kg, i.p., once/week for 4 weeks | 6 months | ~100% | >5 | [6][13] |

| SWR/J Mice | 10 mg/kg, i.p., once/week for 8 weeks | 6 months | 100% | 10.3 ± 1.0 | [6] |

Table 2: Tumor Incidence and Multiplicity in AOM/DSS Models

| Animal Strain | AOM Dose | DSS Concentration and Schedule | Latency Period | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Male ICR Mice | 10 mg/kg, single i.p. | 2% for 7 days | 6 weeks | 100% | 6.20 ± 2.48 |[14] | | BALB/c Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 100% | 7.7 ± 4.3 (adenocarcinomas) |[10][15] | | C57BL/6N Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 50% | 1.0 ± 1.2 (adenocarcinomas) |[10][15] | | C3H/HeN Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 0% (adenocarcinomas) | 0.7 ± 1.5 (adenomas) |[10][15] | | DBA/2N Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 0% (adenocarcinomas) | 0.2 ± 0.4 (adenomas) |[10][15] |

Key Signaling Pathways in AOM-Induced Carcinogenesis

AOM-induced colorectal carcinogenesis is driven by the dysregulation of several key signaling pathways that are also central to human CRC development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of intestinal stem cell maintenance and epithelial proliferation. In AOM-induced CRC, mutations in the β-catenin gene (Ctnnb1) are a frequent and early event.[16][17][18] These mutations often occur in the glycogen synthase kinase-3β (GSK-3β) phosphorylation consensus motif, preventing the degradation of β-catenin.[16][17] The resulting accumulation and nuclear translocation of β-catenin leads to the constitutive activation of T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors and the subsequent expression of target genes that promote cell proliferation and tumor growth, such as c-Myc and Cyclin D1.[1]

Wnt/β-catenin Signaling in AOM-Induced CRC

Caption: AOM-induced mutation of β-catenin leads to its stabilization and downstream signaling.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The Ras-Raf-MEK-ERK cascade is a key branch of the MAPK pathway. AOM can induce activating mutations in the K-ras proto-oncogene, leading to the constitutive activation of this pathway.[1] Activated ERK can then phosphorylate various downstream targets, including transcription factors that promote cell cycle progression and inhibit apoptosis, thereby contributing to tumorigenesis.

MAPK Signaling in AOM-Induced CRC

Caption: AOM-induced K-ras mutation activates the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation. This pathway can be activated downstream of mutated K-ras.[1] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression, contributing to the malignant phenotype.

PI3K/Akt Signaling in AOM-Induced CRC

Caption: The PI3K/Akt pathway is a key downstream effector of K-ras in AOM-induced CRC.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in later stages, it can promote tumor progression, invasion, and metastasis. In AOM-induced colon tumors, alterations in the TGF-β pathway, such as decreased expression of the TGF-β type II receptor (TβR-II), can lead to the loss of its tumor-suppressive functions.[19] This can result in increased expression of oncogenes like c-myc and decreased expression of cell cycle inhibitors like p15, contributing to uncontrolled cell growth.[19]

TGF-β Signaling in AOM-Induced CRC

Caption: Disruption of TGF-β signaling in AOM-induced tumors can promote carcinogenesis.

Conclusion

The this compound-induced model of colorectal cancer remains a cornerstone of preclinical research. A thorough understanding of its mechanisms, the nuances of experimental protocols, and the underlying molecular pathways is crucial for designing robust studies and accurately interpreting their outcomes. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize the AOM model in the ongoing effort to combat colorectal cancer. The provided quantitative data, detailed methodologies, and visual representations of key processes aim to facilitate the planning and execution of future investigations in this critical area of cancer research.

References

- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative assessment of this compound-induced aberrant crypt foci in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of this compound-induced Colonic Aberrant Crypt Foci Formation by Silibinin in Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]

- 15. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frequent mutations of the beta-catenin gene in mouse colon tumors induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Aberrant transforming growth factor-beta signaling in this compound-induced mouse colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogen's Tale: A Technical History of Azoxymethane in Colorectal Cancer Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the History and Application of Azoxymethane in Preclinical Colorectal Cancer Models.

This compound (AOM), a potent and specific colon carcinogen, has been a cornerstone in the study of colorectal cancer (CRC) for decades. Its ability to reliably induce tumors in rodents that closely mimic the molecular and pathological progression of human sporadic CRC has made it an indispensable tool for investigating carcinogenesis, chemoprevention, and novel therapeutic interventions. This technical guide provides a comprehensive overview of the history of AOM in research, detailed experimental protocols, quantitative data from key studies, and visualizations of the critical signaling pathways and experimental workflows involved.

A Historical Perspective: From Discovery to a Mainstay in CRC Research

The journey of this compound in cancer research is intrinsically linked to its metabolic precursor, 1,2-dimethylhydrazine (DMH). Early investigations into the carcinogenic properties of hydrazines led to the discovery that DMH and its metabolite, AOM, are highly specific inducers of colon tumors in rodents. This discovery was a pivotal moment, providing researchers with a reproducible and relevant model to study a disease that was, and remains, a major global health concern.

The AOM-induced CRC model gained prominence due to its ability to recapitulate the adenoma-carcinoma sequence observed in human colorectal cancer. This model allows for the study of early preneoplastic lesions, known as aberrant crypt foci (ACF), and their progression to adenomas and ultimately malignant adenocarcinomas.[1][2] The consistency and specificity of AOM in targeting the colon have made it a preferred tool over other carcinogens.

Mechanism of Action: Unraveling the Molecular Mayhem

Upon administration, this compound is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, to its active form, methylazoxymethanol (MAM).[3] MAM is then further metabolized to a highly reactive methyldiazonium ion, which acts as a potent alkylating agent. This electrophilic compound methylates DNA and other macromolecules, primarily at the O6 and N7 positions of guanine. The formation of O6-methylguanine is a critical mutagenic event that, if not repaired, leads to G:C to A:T transition mutations during DNA replication.

These mutations frequently occur in key oncogenes and tumor suppressor genes that regulate cell growth, proliferation, and apoptosis. The accumulation of these genetic alterations drives the initiation and progression of colorectal cancer.

Key Signaling Pathways in AOM-Induced Carcinogenesis

The genetic mutations induced by this compound trigger the dysregulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for developing targeted therapies. The primary pathways implicated in AOM-induced colorectal cancer include:

-

Wnt/β-catenin Pathway: Mutations in components of this pathway, particularly in the Apc gene or β-catenin itself, are early and frequent events in AOM-induced tumorigenesis. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[3]

-

Ras-MAPK Pathway: Activating mutations in the K-ras gene are commonly observed in AOM-induced tumors.[3] Mutant Ras proteins are locked in a constitutively active, GTP-bound state, leading to the persistent activation of downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway. This results in uncontrolled cell proliferation, differentiation, and survival.[3]

-

PI3K/Akt Pathway: This pathway is another critical downstream effector of mutant Ras.[3] The activation of PI3K leads to the production of PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt promotes cell survival by inhibiting apoptosis and stimulates cell growth and proliferation.

-

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway normally acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. In AOM-induced tumors, this pathway is often inactivated through mutations in the TGF-β receptor II (Tgfbr2) gene, contributing to uncontrolled cell growth.[3]

Signaling Pathways in AOM-Induced Colorectal Carcinogenesis

Experimental Protocols: Inducing Colorectal Cancer with this compound

The versatility of the AOM model is reflected in the variety of experimental protocols used. The choice of protocol depends on the research question, the desired speed of tumor development, and whether the study focuses on sporadic or colitis-associated CRC.

Standard AOM-Induced Sporadic Colorectal Cancer Model

This protocol is widely used to study the initiation and progression of sporadic CRC.

Experimental Workflow for Sporadic CRC Model

Methodology:

-

Animal Model: Male mice of a susceptible strain (e.g., A/J, BALB/c, C57BL/6) or rats (e.g., F344) are typically used, aged 6-8 weeks at the start of the experiment.[4] Animals are acclimatized for at least one week before the start of the study.

-

AOM Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 1 mg/mL). AOM is a potent carcinogen and should be handled with appropriate safety precautions.[5]

-

AOM Administration: AOM is administered via intraperitoneal (i.p.) injection at a dose of 10-15 mg/kg body weight.[2] Injections are typically given once a week for 2 to 6 weeks.[6]

-

Monitoring: Animals are monitored regularly for signs of toxicity, and their body weight is recorded weekly. The tumor development period can range from 16 to 36 weeks after the last AOM injection.[2]

-

Termination and Tissue Collection: At the end of the study period, animals are euthanized. The entire colon is excised, flushed with phosphate-buffered saline (PBS), and opened longitudinally.

-

Tumor Assessment: The number, size, and location of all visible tumors are recorded. The colon is then fixed in 10% neutral buffered formalin for histopathological analysis.

AOM/DSS-Induced Colitis-Associated Cancer Model

This model is used to study the link between chronic inflammation and colorectal cancer. The addition of dextran sulfate sodium (DSS), a chemical that induces colitis, accelerates tumorigenesis.

Experimental Workflow for Colitis-Associated CRC Model

Methodology:

-

Animal Model: As with the sporadic model, 6-8 week old male mice of susceptible strains are commonly used.[5]

-

AOM Administration: A single i.p. injection of AOM is administered at a dose of 10-12.5 mg/kg body weight.[2]

-

DSS Administration: After a recovery period of 5-7 days, mice are given DSS (molecular weight 36-50 kDa) in their drinking water at a concentration of 1.5-3% (w/v) for 5-7 days.[2][5] This is followed by a recovery period of 14 days with regular drinking water. This cycle of DSS administration and recovery is typically repeated two to three times.[5]

-

Monitoring: Animals are closely monitored for symptoms of colitis, including weight loss, diarrhea, and blood in the stool. The Disease Activity Index (DAI) is often used to score the severity of colitis.

-

Termination and Tissue Collection: Mice are euthanized at the end of the experiment, typically 8-12 weeks after the initial AOM injection. The colon is processed as described for the sporadic model.

Quantitative Data in AOM Research

The following tables summarize representative quantitative data from studies using AOM to induce colorectal cancer. It is important to note that tumor incidence, multiplicity, and size can vary significantly depending on the animal strain, AOM dose and regimen, and other experimental conditions.

Table 1: Tumorigenesis in Different Mouse Strains with AOM Treatment

| Mouse Strain | AOM Dose and Regimen | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| A/J | 10 mg/kg, 1x/week for 6 weeks | 100 | 9.2 ± 2.5 | [4] |

| SWR/J | 10 mg/kg, 1x/week for 6 weeks | 100 | 7.5 ± 3.1 | [4] |

| C57BL/6J | 10 mg/kg, 1x/week for 4 weeks | 50 | 1.2 ± 0.8 | [4] |

| BALB/c | 10 mg/kg, 1x/week for 6 weeks | 63 (adenomas), 21 (adenocarcinomas) | Not specified | [4] |

| AKR/J | 10 mg/kg, 1x/week for 6 weeks | 0 | 0 | [4] |

Table 2: Effect of AOM Dose on Tumorigenesis in A/J Mice

| AOM Dose (mg/kg) | Regimen | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| 5 | 1x/week for 4 weeks | 20 | 0.2 ± 0.4 | [7] |

| 10 | 1x/week for 4 weeks | 80 | 2.5 ± 1.5 | [7] |

| 20 | 1x/week for 1 week | 100 (lethal) | - | [7] |

Table 3: Tumorigenesis in the AOM/DSS Model in Different Mouse Strains

| Mouse Strain | AOM Dose | DSS Concentration and Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| BALB/c | 10 mg/kg (single dose) | 1% for 4 days | 100 | 15.3 ± 4.7 | [2] |

| C57BL/6N | 10 mg/kg (single dose) | 1% for 4 days | 50 | 1.8 ± 1.5 | [2] |

| C3H/HeN | 10 mg/kg (single dose) | 1% for 4 days | 0 | 0 | [2] |

| DBA/2N | 10 mg/kg (single dose) | 1% for 4 days | 0 | 0 | [2] |

Conclusion

This compound has proven to be an invaluable tool in colorectal cancer research, providing a reliable and relevant means to model the disease in rodents. The AOM and AOM/DSS models have significantly advanced our understanding of the molecular mechanisms underlying CRC and have been instrumental in the preclinical evaluation of novel chemopreventive and therapeutic agents. While variations in experimental protocols exist, the continued refinement and standardization of these models will ensure their enduring importance in the fight against colorectal cancer. This technical guide serves as a foundational resource for researchers and professionals in the field, offering a comprehensive overview of the history, mechanisms, and practical application of this compound in the laboratory.

References

- 1. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.hse.ru [publications.hse.ru]

- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (AOM)-induced colorectal tumorigenesis model [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

Azoxymethane's Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxymethane (AOM) is a potent and widely utilized procarcinogen for inducing colorectal cancer (CRC) in preclinical models. Its mechanism of action hinges on the metabolic activation to a highly reactive methylating agent, which forms DNA adducts and initiates a cascade of genetic and epigenetic alterations. These molecular insults drive the dysregulation of critical cellular signaling pathways, fostering a microenvironment conducive to neoplastic transformation, proliferation, and survival. This technical guide provides an in-depth exploration of the core signaling pathways affected by AOM, including the Wnt/β-catenin, Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. We present a synthesis of current research, including quantitative data on mutational frequencies and protein expression changes, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a comprehensive understanding of AOM-induced colon carcinogenesis.

Mechanism of Action of this compound

This compound, a derivative of 1,2-dimethylhydrazine, is metabolically inert until it undergoes enzymatic activation, primarily in the liver, by cytochrome P450 2E1 (CYP2E1). This process converts AOM to methylazoxymethanol (MAM), a more proximate carcinogen. MAM is then transported to the colon, where it can be further metabolized by alcohol dehydrogenase to the highly unstable and reactive methyldiazonium ion. This electrophilic species readily methylates cellular macromolecules, most critically, DNA.

The formation of DNA adducts, particularly O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG), is a key initiating event in AOM-induced carcinogenesis. If not repaired by cellular DNA repair mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), the O6-MeG adduct can lead to G:C to A:T transition mutations during DNA replication. These mutations frequently occur in key regulatory genes, such as K-ras and β-catenin, leading to the constitutive activation of downstream signaling pathways that drive tumorigenesis.

Impact on Key Cellular Signaling Pathways

The genetic alterations induced by this compound converge on several critical signaling pathways that regulate cell fate decisions, including proliferation, survival, and differentiation. The dysregulation of these pathways is central to the development and progression of colorectal cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a fundamental signaling cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the colon, it is essential for maintaining the intestinal stem cell niche and regulating epithelial cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of most colorectal cancers.

In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK-3β), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

AOM-induced mutations in the β-catenin gene, particularly in the N-terminal region that contains the phosphorylation sites for GSK-3β, render the β-catenin protein resistant to degradation. This leads to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation and tumor growth.

Methodological & Application

Application Notes and Protocols for the Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Model of Colitis-Associated Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the widely used azoxymethane (AOM) and dextran sodium sulfate (DSS) murine model of colitis-associated colorectal cancer (CAC). This model is a robust and reproducible tool for studying the pathogenesis of inflammatory bowel disease (IBD)-associated colorectal cancer and for the preclinical evaluation of novel therapeutic agents.

Introduction

Inflammatory bowel disease is a significant risk factor for the development of colorectal cancer.[1] The AOM/DSS model effectively mimics the progression of human CAC, from chronic inflammation to dysplasia and adenocarcinoma.[2][3] The model involves the administration of a single dose of the colon-specific carcinogen AOM, followed by multiple cycles of DSS in the drinking water to induce chronic colitis.[1][4] This combination leads to the development of colonic tumors within a relatively short timeframe, typically 10 to 16 weeks.[4][5]

Data Presentation

The following tables summarize quantitative data on tumor development in the AOM/DSS model, highlighting the influence of mouse strain and variations in the protocol.

Table 1: Tumor Incidence and Multiplicity in Different Mouse Strains

| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) | Reference |

| Balb/c | 10 | 1% DSS for 4 days (1 cycle) | 100 | Not Specified | [6] |

| C57BL/6N | 10 | 1% DSS for 4 days (1 cycle) | 50 | Not Specified | [6] |

| C3H/HeN | 10 | 1% DSS for 4 days (1 cycle) | 0 (adenomas only) | Not Specified | [6] |

| DBA/2N | 10 | 1% DSS for 4 days (1 cycle) | 0 (adenomas only) | Not Specified | [6] |

| Balb/c | 12.5 | 2.5% DSS for 7 days (3 cycles) | 100 | ~4.5 | [6] |

| C57BL/6 | 10 | 2.5% DSS for 7 days (3 cycles) | 80 | ~3.0 | [2] |

Table 2: Histological Scoring of Colitis

A variety of scoring systems exist for the histological assessment of colitis. A common approach involves evaluating the following parameters:

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Reference |

| Inflammation Severity | None | Mild | Moderate | Severe | - | [7] |

| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural | - | [7] |

| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Only surface epithelium intact | Entire crypt and epithelium lost | [7] |

| Percentage of Ulceration/Erosion | 0% | 1-25% | 26-50% | 51-75% | 76-100% | [7] |

Note: The total score is often calculated by summing the scores for each parameter, sometimes multiplied by a factor representing the percentage of tissue involvement.

Experimental Protocols

This section provides a detailed, step-by-step protocol for inducing colitis-associated cancer using AOM and DSS.

Materials

-

This compound (AOM) (Sigma-Aldrich, Cat# A5486)

-

Dextran Sodium Sulfate (DSS) (molecular weight 36-50 kDa; MP Biomedicals, Cat# 160110)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile drinking water

-

8 to 10-week-old male mice (C57BL/6 or Balb/c are commonly used, though susceptibility varies)[6]

-

Appropriate animal housing and personal protective equipment (PPE)

Protocol

-

AOM Preparation and Administration:

-

DSS Administration (Chronic Colitis Induction):

-

Prepare a 1.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.[6]

-

Cycle 1: One week after the AOM injection (Day 7), replace the regular drinking water with the DSS solution for 5-7 consecutive days.

-

Provide regular sterile drinking water for a recovery period of 14-16 days.

-

Subsequent Cycles: Repeat the DSS administration followed by a recovery period for a total of 2-3 cycles.[6]

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces (hematochezia).

-

A Disease Activity Index (DAI) can be calculated to quantify the severity of colitis.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment (typically 10-16 weeks after AOM injection), euthanize the mice.[5]

-

Carefully dissect the entire colon, from the cecum to the anus.

-

Measure the colon length and count the number of visible tumors.

-

Fix the colon in 10% neutral buffered formalin for 24 hours for histological analysis.

-

Process the fixed tissue, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

-

Perform histological scoring of inflammation and grade the dysplasia of the tumors (e.g., low-grade dysplasia, high-grade dysplasia, adenocarcinoma).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model.

Key Signaling Pathways in AOM/DSS-Induced Colorectal Cancer

The development of colitis-associated cancer in the AOM/DSS model is driven by the interplay of several key signaling pathways, primarily initiated by the inflammatory response.

Caption: Key signaling pathways activated in AOM/DSS-induced colitis-associated cancer.

The pro-inflammatory microenvironment created by DSS-induced colitis leads to the activation of transcription factors such as NF-κB and STAT3.[1][8][9] These pathways promote cell survival, proliferation, and angiogenesis, contributing to tumor growth.[8] AOM-induced mutations, particularly in genes like β-catenin, can lead to the constitutive activation of the Wnt signaling pathway, a critical driver of colorectal cancer.[10]

References

- 1. Mechanisms of Immune Signaling in Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical signaling pathways governing colitis-associated colorectal cancer: Signaling, therapeutic implications, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Proinflammatory Pathways in the Pathogenesis of Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for AOM/DSS-Induced Colitis-Associated Cancer Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the induction of colitis-associated cancer (CAC) in a murine model using Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS). This chemically-induced cancer model is a robust, reproducible, and relatively rapid method for studying the pathogenesis of inflammatory colorectal cancer and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4][5][6]

Introduction to the AOM/DSS Model